7-Amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
7-Amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a trifluoromethyl group, and a tetrahydronaphthalenol backbone, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable naphthalene derivative, the introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions. The amino group can be introduced via nucleophilic substitution or reductive amination. The final step often involves the reduction of intermediate compounds to yield the desired tetrahydronaphthalenol structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
7-Amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.
Scientific Research Applications
7-Amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which 7-Amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
7-Amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol: shares similarities with other trifluoromethylated naphthalene derivatives and amino alcohols.
Trifluoromethyl Pyrimidine Derivatives: These compounds also feature the trifluoromethyl group and exhibit similar biological activities.
Aminocoumarins: These compounds have an amino group and are known for their biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the tetrahydronaphthalenol backbone, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919278-33-4 |
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Molecular Formula |
C11H12F3NO |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
7-amino-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)10(16)5-1-2-7-3-4-8(15)6-9(7)10/h3-4,6,16H,1-2,5,15H2 |
InChI Key |
JJGHBWQDVNLVHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)C(C1)(C(F)(F)F)O |
Origin of Product |
United States |
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